2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide
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Overview
Description
“3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide” is a chemical compound with the molecular formula C8H5NO4S . It has a molecular weight of 211.19 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H . This code represents the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the information I found.Scientific Research Applications
Anticancer, Antioxidant, Anti-Inflammatory, and Antimicrobial Activities
A series of N-substituted saccharins, including structures related to 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl), demonstrated significant anticancer, antioxidant, anti-inflammatory, and antimicrobial activities. These compounds showed varying degrees of efficacy in inhibiting hepatic cancer cells, reducing inflammation markers like IL-6 and TNF-α, and combating both fungal and bacterial infections. The molecular docking studies on these compounds further affirmed their binding affinities, highlighting their potential as anti-inflammatory drugs (Al-Fayez et al., 2022).
Biomedical Polymer Applications
Poly(2-alkenyl-2-oxazoline)s, including poly(2-isopropenyl-2-oxazoline), have been identified as promising functional polymers for biomedical applications. These applications range from drug delivery systems and peptide conjugates to gene delivery, showcasing their versatility and biocompatibility. The cytotoxicity assessments of these polymers affirm their suitability for medical applications, alongside evaluations of their immunomodulative properties (Kroneková et al., 2016).
Functionalization of Polymers for Drug Delivery
The controlled radical polymerization of 2-Isopropenyl-2-oxazoline via reversible addition–fragmentation chain transfer (RAFT) has opened avenues for creating highly reactive polymer backbones. These backbones can be functionalized for drug delivery applications, displaying thermoresponsive behavior and facilitating the introduction of therapeutic agents in a controlled manner (Weber et al., 2012).
Antimycobacterial and Antinociceptive Compounds
Derivatives of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl) have exhibited significant antimycobacterial and antinociceptive activities. These compounds provide a promising foundation for developing new treatments for infections caused by Mycobacterium tuberculosis and for managing pain, respectively. Their biological activity assays against various bacterial strains and pain models highlighted their therapeutic potential (Lin et al., 2013; Önkol et al., 2004).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements for this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
It is known that isothiazoles, a class of compounds to which this molecule belongs, are widely utilized in medicinal chemistry due to the unique properties of two electronegative heteroatoms in a 1,2-relationship .
Biochemical Pathways
Isothiazoles are known to be involved in a variety of biological activities, but the specific pathways influenced by this compound would need to be determined through further study .
Result of Action
Some compounds synthesized from benzo[d]isothiazol-3(2h)-one, a related compound, have shown favorable antimicrobial activity .
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-11-9-12(2)17(13(3)10-11)20-18(22)14(4)21-19(23)15-7-5-6-8-16(15)26(21,24)25/h5-10,14H,1-4H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKOKXWVOPYMKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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